
5-(2-Oxo-2-(4-toluidino)ethyl)-1-naphthalenesulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Oxo-2-(4-toluidino)ethyl)-1-naphthalenesulfinic acid is a complex organic compound with a unique structure that includes a naphthalene ring, a sulfinic acid group, and a 4-toluidino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxo-2-(4-toluidino)ethyl)-1-naphthalenesulfinic acid typically involves multi-step organic reactions. One common method starts with the naphthalene ring, which undergoes sulfonation to introduce the sulfinic acid group. The intermediate product is then subjected to a Friedel-Crafts acylation reaction to attach the 2-oxo-2-(4-toluidino)ethyl group. This process requires specific reaction conditions, including the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and acylation processes. These methods are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Oxo-2-(4-toluidino)ethyl)-1-naphthalenesulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents like hydrogen peroxide.
Reduction: The carbonyl group in the 2-oxo-2-(4-toluidino)ethyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in an alcohol solvent.
Substitution: Electrophiles like bromine or nitronium ions, in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 5-(2-Oxo-2-(4-toluidino)ethyl)-1-naphthalenesulfonic acid.
Reduction: 5-(2-Hydroxy-2-(4-toluidino)ethyl)-1-naphthalenesulfinic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Oxo-2-(4-toluidino)ethyl)-1-naphthalenesulfinic acid is used as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features enable it to interact with specific biological targets, providing insights into biochemical processes.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the sulfinic acid group and the aromatic ring system suggests possible applications in drug design, particularly in developing anti-inflammatory and anticancer agents.
Industry
In industrial applications, this compound is used in the synthesis of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of colorants.
Mechanism of Action
The mechanism by which 5-(2-Oxo-2-(4-toluidino)ethyl)-1-naphthalenesulfinic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinic acid group can form hydrogen bonds and ionic interactions, while the aromatic ring can participate in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Oxo-2-(4-aminophenyl)ethyl)-1-naphthalenesulfinic acid
- 5-(2-Oxo-2-(4-methylanilino)ethyl)-1-naphthalenesulfinic acid
- 5-(2-Oxo-2-(4-chloroanilino)ethyl)-1-naphthalenesulfinic acid
Uniqueness
Compared to similar compounds, 5-(2-Oxo-2-(4-toluidino)ethyl)-1-naphthalenesulfinic acid is unique due to the presence of the 4-toluidino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of particular interest in research and industrial applications.
Properties
Molecular Formula |
C19H17NO3S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-[2-(4-methylanilino)-2-oxoethyl]naphthalene-1-sulfinic acid |
InChI |
InChI=1S/C19H17NO3S/c1-13-8-10-15(11-9-13)20-19(21)12-14-4-2-6-17-16(14)5-3-7-18(17)24(22)23/h2-11H,12H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
KSHCLIFFNQVIBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=C3C=CC=C(C3=CC=C2)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998730.png)
![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11998733.png)
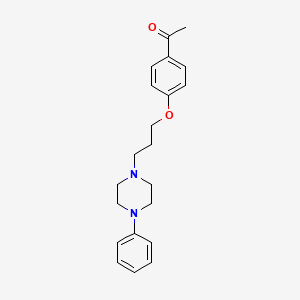
![Ethyl [5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl]acetate](/img/structure/B11998746.png)
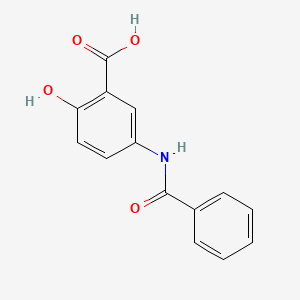
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid](/img/structure/B11998766.png)

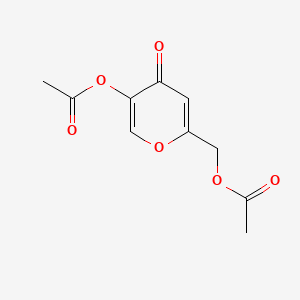
![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)
![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)
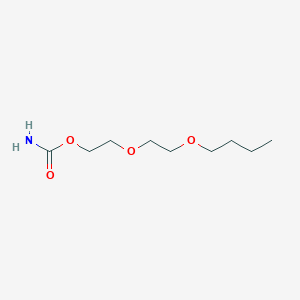
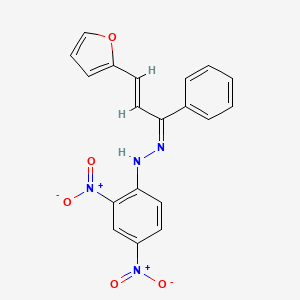
![9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998801.png)
![7-methylimidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B11998805.png)
